
Tert-butyl ((1-(2-chloropyridin-4-yl)piperidin-4-yl)methyl)carbamate
Vue d'ensemble
Description
Tert-butyl ((1-(2-chloropyridin-4-yl)piperidin-4-yl)methyl)carbamate, also known as TBC, is an organocarbamate compound used in various scientific research and laboratory experiments. It is a derivative of pyridinium, a heterocyclic aromatic organic compound that is found in many natural products and pharmaceuticals. TBC is a versatile compound that has been used in a variety of applications, including synthesis and catalysis, drug discovery, and biochemistry.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Isomorphous Crystal Structures and Molecular Interactions : Research on related compounds, such as tert-butyl carbamates, has focused on understanding their crystal structures and the interactions within. For instance, studies have investigated isomorphous crystal structures, highlighting the role of hydrogen and halogen bonds in the assembly of these molecules. Such insights are crucial for designing materials with specific properties (Baillargeon et al., 2017).
Hydrogen Bond Networks in Crystal Packing : Analysis of carbamate derivatives has revealed the importance of weak and strong hydrogen bonds in forming three-dimensional architectures. This understanding aids in the prediction and control of molecular assembly in solids, which is vital for material science and crystal engineering (Das et al., 2016).
Synthesis of Biologically Active Intermediates : The synthesis of tert-butyl piperidine-1-carboxylate derivatives has been explored for creating intermediates of biologically active compounds. These synthetic routes are essential for developing new pharmaceuticals and understanding their molecular frameworks (Kong et al., 2016).
Molecular Packing and Hydrogen Bonding : Studies have also delved into the molecular packing and hydrogen bonding in structures containing tert-butyl carbamate derivatives. Understanding these interactions helps in the design of molecules with desired properties and stability (Sanjeevarayappa et al., 2015).
Enantioselective Synthesis and Catalysis : Research has been conducted on the enantioselective synthesis of tert-butyl carbamate derivatives, utilizing asymmetric catalysis. This approach is crucial for creating compounds with specific chiral properties, which is of great importance in pharmaceutical synthesis (Storgaard et al., 2009).
Propriétés
IUPAC Name |
tert-butyl N-[[1-(2-chloropyridin-4-yl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2/c1-16(2,3)22-15(21)19-11-12-5-8-20(9-6-12)13-4-7-18-14(17)10-13/h4,7,10,12H,5-6,8-9,11H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYZGEZFHFVVCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl ((1-(2-chloropyridin-4-yl)piperidin-4-yl)methyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




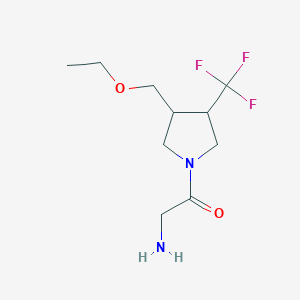
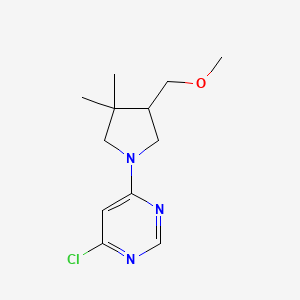
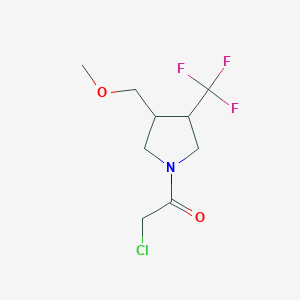

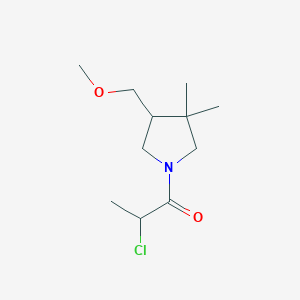
![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-ol](/img/structure/B1480060.png)
![3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B1480061.png)
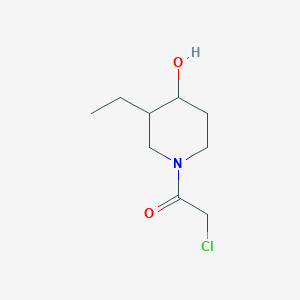
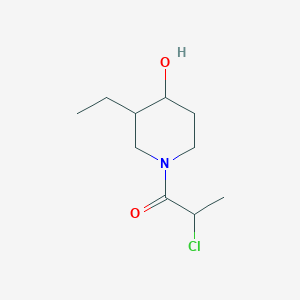
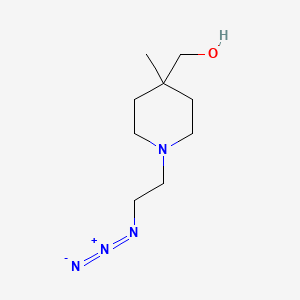
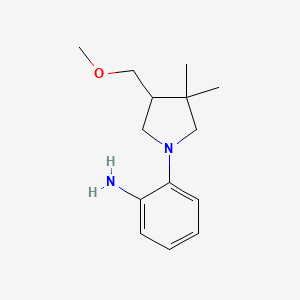
![4-(Methoxymethyl)-2-azaspiro[4.4]nonane](/img/structure/B1480068.png)
![2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B1480069.png)